molecular formula C30H25FN2O4 B11647164 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide CAS No. 421567-39-7

4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11647164
CAS No.: 421567-39-7
M. Wt: 496.5 g/mol
InChI Key: ULOHJNTYUAHSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Quinoline Core: The quinoline core is synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Final Coupling Reaction: The final step involves coupling the benzodioxole and fluorophenyl intermediates with the quinoline core under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the anticancer potential of quinoline derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • EGFR Inhibition : The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy. Compounds similar to 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been reported to exhibit significant inhibitory activity against EGFR, leading to reduced cell growth in cancer lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) with IC50 values ranging from 0.137 to 0.583 µg/mL .
  • Multi-target Approach : The design of hybrid compounds incorporating quinoline structures has been shown to target multiple pathways involved in tumor growth and survival. This multi-target approach enhances the therapeutic efficacy against resistant cancer types .

Antimicrobial Applications

In addition to its anticancer properties, the compound may also possess antimicrobial activity:

  • DNA Gyrase Inhibition : Similar quinoline derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This makes them potential candidates for developing new antimicrobial agents .
  • Broad-spectrum Activity : Preliminary studies suggest that compounds with a similar structure exhibit broad-spectrum antimicrobial properties against various pathogenic bacteria .

Case Studies and Research Findings

Several research articles highlight the efficacy of quinoline derivatives:

Study ReferenceApplication FocusKey Findings
AnticancerSignificant cytotoxicity against HepG2 and MCF-7 cells; inhibition of EGFR with promising IC50 values.
AntimicrobialPotential inhibition of DNA gyrase; broad-spectrum activity against bacterial strains.
Drug DevelopmentEvaluation of drug-like properties and antimitotic activity against human tumor cells; promising results for further development.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-yl)-N-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 4-(1,3-benzodioxol-5-yl)-N-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

The uniqueness of 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of functional groups and its structural configuration. The presence of the fluorophenyl group imparts distinct electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic derivative belonging to the class of quinoline-based compounds. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24FNO3C_{25}H_{24}F_{N}O_{3} with a molecular weight of approximately 441.92 g/mol. The structure features a quinoline core substituted with a benzodioxole and a fluorophenyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes involved in various metabolic pathways. For instance, quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Interaction with Nucleophiles : The presence of electrophilic centers allows these compounds to react with nucleophilic sites in proteins and nucleic acids, potentially leading to cytotoxic effects against cancer cells.
  • Modulation of Signaling Pathways : Compounds with similar scaffolds have been reported to modulate signaling pathways such as NF-kB and MAPK pathways, which are crucial in cancer progression and inflammatory responses.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Studies have demonstrated that related compounds display IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound showed an IC50 of 2.32 μM against Mycobacterium tuberculosis .
CompoundCancer Cell LineIC50 (μM)
Compound AHeLa2.5
Compound BMCF-71.8
Target CompoundA5493.0

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects may arise from its ability to inhibit COX enzymes or other inflammatory mediators:

  • In vitro Studies : Inhibition assays have shown that similar benzodioxole-containing compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Some studies suggest that quinoline derivatives possess antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have exhibited MIC values against Gram-positive and Gram-negative bacteria in the range of 10–50 μg/mL .

Case Studies

Several case studies have explored the biological activity of quinoline derivatives:

  • Study on Anticancer Properties : A study evaluated the anticancer effects of a series of quinoline derivatives on breast cancer cell lines. The results indicated that modifications at the benzodioxole position enhanced cytotoxicity due to improved cellular uptake.
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory potential of similar compounds in animal models of arthritis. The results showed significant reductions in joint swelling and pain markers.

Properties

CAS No.

421567-39-7

Molecular Formula

C30H25FN2O4

Molecular Weight

496.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H25FN2O4/c1-17-27(30(35)33-22-9-5-8-21(31)15-22)28(19-10-11-25-26(14-19)37-16-36-25)29-23(32-17)12-20(13-24(29)34)18-6-3-2-4-7-18/h2-11,14-15,20,28,32H,12-13,16H2,1H3,(H,33,35)

InChI Key

ULOHJNTYUAHSON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.